2,3-Dimethyl-3H-indole-3-peroxol
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Overview
Description
2,3-Dimethyl-3H-indole-3-peroxol is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3H-indole-3-peroxol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would be 2,3-dimethylphenylhydrazine and an appropriate ketone or aldehyde.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. Catalysts such as l-proline have been used to facilitate the synthesis of indole derivatives . The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as methanol, under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3H-indole-3-peroxol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2,3-Dimethyl-3H-indole-3-peroxol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3H-indole-3-peroxol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for its biological activities.
Uniqueness
2,3-Dimethyl-3H-indole-3-peroxol is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological and chemical properties compared to other indole derivatives .
Properties
CAS No. |
13177-23-6 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-hydroperoxy-2,3-dimethylindole |
InChI |
InChI=1S/C10H11NO2/c1-7-10(2,13-12)8-5-3-4-6-9(8)11-7/h3-6,12H,1-2H3 |
InChI Key |
XPWGZKNPCIEWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1(C)OO |
Origin of Product |
United States |
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